molecular formula C14H4F18I+ B14426750 (4-Fluorophenyl)(heptadecafluorooctyl)iodanium CAS No. 83609-26-1

(4-Fluorophenyl)(heptadecafluorooctyl)iodanium

Cat. No.: B14426750
CAS No.: 83609-26-1
M. Wt: 641.06 g/mol
InChI Key: APSIFDAZVDGJLZ-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(heptadecafluorooctyl)iodanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorinated phenyl group and a highly fluorinated alkyl chain attached to an iodonium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(heptadecafluorooctyl)iodanium typically involves the reaction of 4-fluoroiodobenzene with a perfluorinated alkyl iodide under specific conditions. The reaction is usually carried out in the presence of a strong oxidizing agent, such as hydrogen peroxide or a peracid, to facilitate the formation of the iodonium ion. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and automation can help in scaling up the synthesis while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(heptadecafluorooctyl)iodanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state species.

    Substitution: The iodonium ion can participate in substitution reactions, where the iodide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, thiols, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

(4-Fluorophenyl)(heptadecafluorooctyl)iodanium has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules.

    Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(heptadecafluorooctyl)iodanium involves its interaction with molecular targets through its iodonium ion. The compound can act as an electrophile, facilitating various chemical transformations. The fluorinated groups enhance its stability and reactivity, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(perfluorooctyl)iodonium
  • (4-Fluorophenyl)(heptafluorobutyl)iodonium
  • (4-Fluorophenyl)(nonafluorobutyl)iodonium

Uniqueness

(4-Fluorophenyl)(heptadecafluorooctyl)iodanium is unique due to its long perfluorinated alkyl chain, which imparts distinct properties such as increased hydrophobicity and chemical stability. This makes it particularly useful in applications where these characteristics are desired.

Properties

CAS No.

83609-26-1

Molecular Formula

C14H4F18I+

Molecular Weight

641.06 g/mol

IUPAC Name

(4-fluorophenyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)iodanium

InChI

InChI=1S/C14H4F18I/c15-5-1-3-6(4-2-5)33-14(31,32)12(26,27)10(22,23)8(18,19)7(16,17)9(20,21)11(24,25)13(28,29)30/h1-4H/q+1

InChI Key

APSIFDAZVDGJLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)[I+]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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